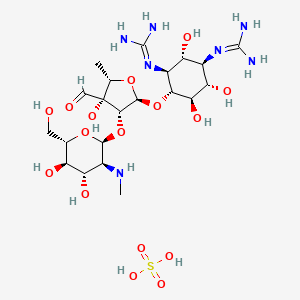

Streptomycin sulphate

Description

An antibiotic produced by the soil actinomycete Streptomyces griseus. It acts by inhibiting the initiation and elongation processes during protein synthesis.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

16103-16-5 |

|---|---|

Molecular Formula |

C21H41N7O16S |

Molecular Weight |

679.7 g/mol |

IUPAC Name |

2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid |

InChI |

InChI=1S/C21H39N7O12.H2O4S/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;1-5(2,3)4/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);(H2,1,2,3,4)/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;/m0./s1 |

InChI Key |

CFCMMYICHMLDCC-RMIBZTJPSA-N |

SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O |

Isomeric SMILES |

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O |

Canonical SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O |

Related CAS |

13948-38-4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Streptomycin Sulphate on Bacterial Ribosomes

Audience: Researchers, scientists, and drug development professionals.

Abstract

Streptomycin (B1217042), the first aminoglycoside antibiotic discovered, exerts its potent bactericidal effects by targeting the bacterial ribosome, the essential cellular machinery for protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of streptomycin sulphate. It details the antibiotic's binding to the 30S ribosomal subunit, the subsequent disruption of translational fidelity, and the structural rearrangements that lead to codon misreading and inhibition of protein synthesis. Furthermore, this document outlines the primary mechanisms of bacterial resistance, presents quantitative data on resistance levels, details key experimental protocols for studying these interactions, and provides visual diagrams to elucidate complex pathways and workflows.

Core Mechanism of Action

Streptomycin's primary cellular target is the 30S subunit of the bacterial 70S ribosome.[1][2] Its binding is irreversible and disrupts the protein synthesis process through a multi-faceted mechanism.[2][3]

Binding to the 30S Ribosomal Subunit

Streptomycin binds to a specific site on the 30S subunit, interacting with both the 16S ribosomal RNA (rRNA) and the ribosomal protein S12.[4][5][6] This binding pocket is strategically located near the decoding center (A-site), where the fidelity of mRNA codon and tRNA anticodon pairing is ensured.[7][8]

High-resolution structural studies have revealed that streptomycin forms hydrogen bonds and salt bridges with several key components of the 16S rRNA, including nucleotides in helices h18 (530 loop), h27, and h44.[5][6][7] Specifically, it interacts with the phosphate (B84403) backbone of residues such as C526, G527, A914, C1490, and G1491.[5] Additionally, it makes contact with ribosomal protein S12, the product of the rpsL gene.[7]

Disruption of Protein Synthesis

The binding of streptomycin to this critical ribosomal region induces two primary detrimental effects on protein synthesis:

-

Induction of Codon Misreading: Streptomycin binding causes significant conformational changes in the 30S subunit.[1][9] It distorts the structure of the decoding A-site, particularly affecting the universally conserved bases A1492 and A1493 of the 16S rRNA.[5][6] These bases are crucial for proofreading the codon-anticodon interaction. The streptomycin-induced distortion stabilizes the binding of near-cognate aminoacyl-tRNAs to the A-site, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[1][5] This results in the synthesis of nonfunctional or toxic proteins, which ultimately contributes to cell death.[1][2]

-

Inhibition of Translation Initiation and Elongation: Beyond causing misreading, streptomycin also interferes with the formation of the translation initiation complex.[1] It can hinder the proper binding of the initiator tRNA, fMet-tRNA, to the 30S subunit.[1][2] Some studies suggest that streptomycin can induce the breakdown of completed 70S initiation complexes.[10] This disruption prevents the start of protein synthesis altogether. Furthermore, the antibiotic can inhibit the translocation step of the elongation cycle, further impeding protein synthesis.[7][11]

The overall effect is a catastrophic failure of protein synthesis, leading to a rapid bactericidal outcome, a characteristic that distinguishes aminoglycosides from many other protein synthesis inhibitors which are often bacteriostatic.[8][12]

Mechanisms of Bacterial Resistance

Resistance to streptomycin primarily arises from modifications to the drug's target site, which prevent effective binding.

Mutations in Ribosomal Protein S12 (rpsL gene)

The most common mechanism for high-level streptomycin resistance involves point mutations in the rpsL gene, which encodes the ribosomal protein S12.[13][14] These mutations, such as the frequently observed K43R substitution (lysine to arginine at position 43), alter the structure of the S12 protein.[14] This change prevents streptomycin from binding effectively to the ribosome, thereby conferring resistance, while still allowing the ribosome to function in protein synthesis.[4] Interestingly, some rpsL mutations can lead to a hyperaccurate phenotype, where the ribosome's translational fidelity is increased, restricting the readthrough of nonsense codons.[5]

Mutations in 16S rRNA (rrs gene)

Mutations within the rrs gene, which codes for the 16S rRNA, can also confer resistance, typically at low to intermediate levels.[13][15] These mutations are often located in the highly conserved 530 loop region, a critical component of the decoding center.[13][15] For example, mutations at positions 524 or 526 can disrupt the pseudoknot structure of this region, reducing the binding affinity for streptomycin.[13] The presence of multiple rrn operons in many bacteria can make the selection of these resistance mutations less frequent compared to rpsL mutations.[13][15]

Quantitative Data

The level of resistance conferred by specific mutations can be quantified by determining the Minimum Inhibitory Concentration (MIC) of streptomycin required to inhibit bacterial growth.

| Gene | Mutation | Organism Context | Streptomycin MIC (µg/mL) | Resistance Level | Reference |

| rpsL | Various mutants | Mycobacterium smegmatis | >200 | High | [13] |

| rrs | 524G→C | Mycobacterium smegmatis | >200 | High | [13] |

| rrs | 526C→T | Mycobacterium smegmatis | 100 | Intermediate | [13] |

| rrs | 522C→T | Mycobacterium smegmatis | 100 | Intermediate | [13] |

| rrs | 523A→C | Mycobacterium smegmatis | 100 | Intermediate | [13] |

| rpsL | K43R | Yersinia pestis | 4096 | High | [14] |

Experimental Protocols

The mechanism of streptomycin has been elucidated through a variety of biochemical and structural biology techniques.

In Vitro Translation Assay

This assay measures the effect of an antibiotic on the synthesis of a reporter protein from an mRNA template in a cell-free system.

Objective: To quantify the inhibitory and misreading effects of streptomycin on protein synthesis.

Methodology:

-

System Preparation: A cell-free protein synthesis system (e.g., PURExpress or rabbit reticulocyte lysate) is prepared.[16][17][18] This system contains all necessary components for translation: ribosomes, tRNAs, aminoacyl-tRNA synthetases, and energy sources.

-

Template Addition: A specific mRNA template encoding a reporter protein (e.g., luciferase or a fluorescent protein) is added to the system. For misreading assays, a synthetic polynucleotide like poly(U) is often used, and the misincorporation of unintended amino acids (e.g., leucine (B10760876) instead of phenylalanine) is measured.[5]

-

Streptomycin Titration: Varying concentrations of this compound are added to a series of reaction tubes. A control reaction with no antibiotic is included.

-

Incubation: The reactions are incubated at 37°C for a set period (e.g., 60 minutes) to allow for protein synthesis.

-

Quantification: The amount of synthesized protein is quantified. For luciferase, this involves adding a substrate and measuring luminescence. For misreading with poly(U), radiolabeled amino acids are used, and the incorporation of both phenylalanine and the misread amino acid is measured via scintillation counting.

-

Data Analysis: The results are plotted as protein synthesis activity (or misreading frequency) versus streptomycin concentration to determine parameters like the IC50 (half-maximal inhibitory concentration).

Ribosome Binding Assay (Chemical Footprinting)

This technique identifies the specific nucleotides in rRNA that are protected by the binding of a ligand like streptomycin.

Objective: To map the binding site of streptomycin on the 16S rRNA.

Methodology:

-

Complex Formation: Purified 30S ribosomal subunits (or naked 16S rRNA) are incubated with or without this compound to allow for complex formation.[19]

-

Chemical Probing: A chemical probe, such as dimethyl sulfate (B86663) (DMS), is added to both the streptomycin-bound and unbound samples. DMS methylates adenine (B156593) and cytosine bases that are not protected by protein or ligand binding.

-

RNA Extraction: The 16S rRNA is extracted and purified from the samples.

-

Primer Extension: A radiolabeled DNA primer complementary to a region downstream of the expected binding site is annealed to the extracted rRNA. Reverse transcriptase is then used to synthesize cDNA. The enzyme will stop or pause at the methylated bases.

-

Gel Electrophoresis: The resulting cDNA fragments are separated by size on a denaturing polyacrylamide gel.

-

Analysis: The gel is autoradiographed. Nucleotides protected by streptomycin will show a diminished band in the streptomycin lane compared to the control lane, revealing the specific binding site.[19]

Structural Determination by Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM allows for the high-resolution structural determination of large macromolecular complexes like the ribosome in a near-native state.

Objective: To visualize the three-dimensional structure of the streptomycin-ribosome complex at near-atomic resolution.

Methodology:

-

Sample Preparation: A purified, homogenous sample of bacterial 70S ribosomes is incubated with a saturating concentration of streptomycin.

-

Vitrification: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This freezes the complexes in a layer of amorphous ice, preserving their native structure.

-

Data Collection: The vitrified sample is imaged in a transmission electron microscope (TEM) at cryogenic temperatures.[20] Thousands of images, each containing many individual ribosome particles in different orientations, are collected.

-

Image Processing: The individual particle images are computationally extracted, aligned, and classified. A 3D reconstruction (map) of the ribosome-streptomycin complex is generated by averaging the aligned particles.[20]

-

Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map. The final structure reveals the precise interactions between streptomycin and the ribosomal components at near-atomic resolution.[20][21]

Conclusion

This compound employs a sophisticated mechanism to exert its bactericidal activity, primarily by binding to the decoding center of the bacterial 30S ribosomal subunit. This interaction induces critical conformational changes that corrupt the fidelity of protein synthesis, leading to the production of aberrant proteins and the inhibition of translation initiation. The detailed structural and biochemical understanding of this mechanism, coupled with knowledge of resistance pathways, provides a crucial foundation for the rational design of new antimicrobial agents and strategies to combat the growing threat of antibiotic resistance.

References

- 1. What is the mechanism of Streptomycin Sulfate? [synapse.patsnap.com]

- 2. Streptomycin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. A structural basis for streptomycin-induced misreading of the genetic code - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Aminoglycoside Revival: Review of a Historically Important Class of Antimicrobials Undergoing Rejuvenation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Structure Reveals How the Antibiotic Streptomycin Works | BNL Newsroom [bnl.gov]

- 10. pnas.org [pnas.org]

- 11. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. longdom.org [longdom.org]

- 13. Mechanisms of Streptomycin Resistance: Selection of Mutations in the 16S rRNA Gene Conferring Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A novel mechanism of streptomycin resistance in Yersinia pestis: Mutation in the rpsL gene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro Translation Using Rabbit Reticulocyte Lysate | Springer Nature Experiments [experiments.springernature.com]

- 18. The Basics: In Vitro Translation | Thermo Fisher Scientific - US [thermofisher.com]

- 19. Streptomycin binds to the decoding center of 16 S ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. rcsb.org [rcsb.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Structure of Streptomycin (B1217042) Sulphate

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of Streptomycin Sulphate. The information is curated for professionals in research and drug development, with a focus on delivering precise, quantitative data and detailed experimental methodologies.

Chemical Structure of Streptomycin

Streptomycin is an aminoglycoside antibiotic derived from the actinobacterium Streptomyces griseus.[1][2] Its structure is characterized by three key components: a streptidine (B14820) base, a streptose (B1236354) sugar, and an N-methyl-L-glucosamine moiety.[1] These units are linked glycosidically to form the complete streptomycin molecule. The sulphate salt is a complex of two streptomycin molecules and three molecules of sulfuric acid.[3][4]

Caption: Molecular components of Streptomycin.

Physicochemical Properties

The following tables summarize the key quantitative properties of this compound.

Table 1: General Chemical Properties

| Property | Value | Source |

| Molecular Formula | (C₂₁H₃₉N₇O₁₂)₂ · 3H₂SO₄ | [4] |

| Molecular Weight | 1457.4 g/mol | |

| CAS Number | 3810-74-0 | [4][5][6][7] |

| Appearance | White to light gray or pale buff, hygroscopic powder. | [1][2][3][7] |

Table 2: Solubility Data

| Solvent | Solubility | Temperature | Source |

| Water | Freely soluble; >20 mg/mL | ~28 °C | [1][7] |

| Water | ≥ 0.1 mg/mL | 18 °C | [3] |

| Water | 100 mg/mL | Not Specified | [8][9] |

| Water | 242.5 mg/mL | Not Specified | [10] |

| Methanol | 0.85 mg/mL | ~28 °C | [7] |

| Ethanol | Very slightly soluble; 0.30 mg/mL | ~28 °C | [1][7] |

| Isopropanol | 0.01 mg/mL | ~28 °C | [7] |

| Petroleum Ether | 0.015 mg/mL | ~28 °C | [7] |

| Carbon Tetrachloride | 0.035 mg/mL | ~28 °C | [7] |

| Ether | Almost insoluble; 0.035 mg/mL | ~28 °C | [7] |

| DMSO | ~2 mg/mL | Not Specified | [6] |

| Dimethyl Formamide | ~13 mg/mL | Not Specified | [6] |

Table 3: Stability and Other Properties

| Property | Value | Conditions | Source |

| Melting Point | >185°C (decomposes) | [1] | |

| pH of Solution | 4.5 - 7.0 | 20% in water at 25°C | [9] |

| Optical Rotation | [α]D²⁵ = -84° | For trihydrochloride salt | [2][7] |

| Stability in Water | Stable for 21 days | 37°C | [11] |

| Stability in Water | Significant loss after 3 days | 60°C | [11] |

| Storage (Powder) | 2-8°C, in a dry, well-ventilated place. | ||

| Storage (Solution) | Up to one month at 2-8°C; longer at -20°C. |

Experimental Protocols

Determination of Optical Rotation

This protocol outlines the general procedure for measuring the specific rotation of this compound using a polarimeter.[12][13]

-

Instrument Calibration: Zero the polarimeter using the solvent that will be used to dissolve the sample. Fill the observation tube with the solvent, ensuring no air bubbles are present, and place it in the polarimeter.

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a precise volume of the chosen solvent (e.g., water) to achieve a known concentration.

-

Measurement: Rinse the observation tube with the prepared sample solution, then fill it, again avoiding bubbles. Place the tube in the polarimeter and record the observed rotation, temperature, and wavelength.

-

Calculation of Specific Rotation: The specific rotation is calculated using the formula: [α] = (100 * α_obs) / (l * c) where:

-

[α] is the specific rotation.

-

α_obs is the observed rotation in degrees.

-

l is the path length of the tube in decimeters.

-

c is the concentration in g/100mL.

-

Caption: Workflow for determining optical rotation.

Spectrophotometric Analysis via Derivatization

A spectrophotometric method for the quantification of this compound involves derivatization with vanillin (B372448).[14]

-

Preparation of Reagents:

-

Prepare a 2% solution of vanillin.

-

Prepare a buffer solution of pH 9.

-

Prepare a stock solution of this compound in water.

-

-

Derivatization:

-

To a known concentration of the this compound solution, add 1.5 mL of the 2% vanillin solution.

-

Add the pH 9 buffer solution.

-

Heat the mixture at 95±5°C for 15 minutes.

-

-

Spectrophotometric Measurement:

-

After cooling, measure the absorbance of the resulting solution at its maximum absorbance wavelength (λ_max), which is approximately 393 nm.

-

-

Quantification:

-

A calibration curve is constructed by performing the derivatization and measurement on a series of standard solutions of known concentrations. The concentration of the unknown sample is then determined by interpolation from this curve.

-

High-Performance Liquid Chromatography (HPLC) Analysis

Ion-pair reversed-phase HPLC is a common method for the analysis and purity control of this compound.[15][16]

-

Chromatographic System:

-

Column: Base-deactivated reversed-phase silica (B1680970) gel column (e.g., Supelcosil LC-ABZ).

-

Mobile Phase: An aqueous solution containing sodium sulphate (e.g., 14 g/L), a sodium salt of an alkylsulfonate as an ion-pairing agent (e.g., sodium octanesulfonate, 1.5 g/L), acetonitrile (B52724) (e.g., 50 mL/L), and a phosphate (B84403) buffer at pH 3.0 (e.g., 50 mL/L of 0.2 M).

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at 205 nm.

-

Column Temperature: Maintained at an elevated temperature, for example, 45°C.

-

-

Sample Preparation: Prepare a solution of this compound in the mobile phase or water at a known concentration.

-

Analysis: Inject the sample into the HPLC system. The retention time of the main peak corresponding to streptomycin is used for identification, and the peak area is used for quantification against a standard of known concentration. This method can also separate related substances and impurities like streptomycin B and streptidine.[15]

Mode of Action

This compound functions as a protein synthesis inhibitor in bacteria.[6][8] It binds to the 30S ribosomal subunit, specifically to the S12 protein. This binding interferes with the initiation of protein synthesis and can cause misreading of the mRNA, leading to the production of non-functional proteins and ultimately bacterial cell death.

References

- 1. Streptomycin sulfate | 3810-74-0 [chemicalbook.com]

- 2. Streptomycin | C21H39N7O12 | CID 19649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Streptomycin Sulfate | C42H84N14O36S3 | CID 19648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ibisci.com [ibisci.com]

- 5. Streptomycin Sulfate | 3810-74-0 | TCI AMERICA [tcichemicals.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Streptomycin [drugfuture.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. himedialabs.com [himedialabs.com]

- 10. Streptomycin sulfate | Antibiotic | ribosome | TargetMol [targetmol.com]

- 11. Effect of certain additives on stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. rudolphresearch.com [rudolphresearch.com]

- 14. journals.umt.edu.pk [journals.umt.edu.pk]

- 15. researchgate.net [researchgate.net]

- 16. ijsred.com [ijsred.com]

Streptomycin Sulphate's Assault on Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the core mode of action of streptomycin (B1217042) sulphate against Gram-negative bacteria. It provides a comprehensive overview of the molecular mechanisms, quantitative efficacy data, and detailed experimental methodologies for studying this critical antibiotic.

Executive Summary

Streptomycin, an aminoglycoside antibiotic, exerts its bactericidal effects primarily by targeting the bacterial ribosome, leading to the inhibition of protein synthesis and the production of aberrant proteins. This guide will navigate the intricate details of streptomycin's interaction with the 30S ribosomal subunit of Gram-negative bacteria, the subsequent disruption of translation, and the downstream consequences leading to cell death. Quantitative data on its efficacy, detailed experimental protocols, and visual representations of the key processes are provided to offer a thorough understanding for research and drug development applications.

Core Mechanism of Action

Streptomycin's primary target is the 30S subunit of the bacterial ribosome.[1][2] Its binding to this subunit disrupts the process of protein synthesis in a multi-faceted manner.

2.1. Binding to the 30S Ribosomal Subunit:

Streptomycin binds to a specific site on the 16S rRNA of the 30S subunit, in proximity to ribosomal protein S12.[3][4] This binding pocket is formed by helices 1, 18, 27, and 44 of the 16S rRNA.[4] The interaction induces a significant conformational change in the ribosome, distorting the decoding center, which includes the crucial bases A1492 and A1493.[4][5]

2.2. Disruption of Protein Synthesis:

The binding of streptomycin interferes with multiple stages of protein synthesis:

-

Inhibition of Initiation: Streptomycin can induce the breakdown of the 70S initiation complex, which is the starting point of protein synthesis.[6] It prevents the proper binding of formylmethionyl-tRNA (fMet-tRNA) to the ribosome, thereby hindering the formation of a functional initiation complex.[3]

-

mRNA Misreading: A key consequence of streptomycin's interaction with the ribosome is the misreading of the mRNA codon at the A-site.[1][3] The distortion of the decoding center reduces the accuracy of codon-anticodon recognition, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[3][5] This results in the synthesis of non-functional or toxic proteins.[3]

-

Inhibition of Translocation: Streptomycin can also inhibit the translocation step of elongation, where the ribosome moves along the mRNA to the next codon. This is achieved by blocking the activity of elongation factor G (EF-G).[7]

The culmination of these effects is the production of a cascade of aberrant proteins, disruption of essential cellular processes, and ultimately, bacterial cell death.

Quantitative Efficacy Data

The efficacy of streptomycin against Gram-negative bacteria is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentration (MIC) of Streptomycin against Key Gram-Negative Bacteria

| Gram-Negative Bacterium | MIC Range (µg/mL) | Noteworthy Resistance Information |

| Escherichia coli | 4 - 32 | An epidemiological cut-off value (ECOFF) of ≤8 mg/L is recommended to distinguish wild-type from resistant strains.[8] |

| Pseudomonas aeruginosa | Varies widely, can be high | Some studies report MIC90 values as high as 32 µg/mL.[9][10] |

| Klebsiella pneumoniae | 16 - >128 | High rates of resistance are observed, with MBEC values (for biofilms) being significantly higher than MICs.[11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mode of action of streptomycin.

4.1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

-

Streptomycin sulphate stock solution

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial culture of the test organism (e.g., E. coli)

-

Sterile pipette tips and multichannel pipette

-

Incubator (37°C)

-

Microplate reader (optional, for quantitative analysis)

Procedure:

-

Prepare Bacterial Inoculum:

-

From a fresh agar (B569324) plate, pick a few colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Prepare Streptomycin Dilutions:

-

Perform a serial two-fold dilution of the streptomycin stock solution in MHB across the wells of the 96-well plate. Typically, concentrations ranging from 256 µg/mL down to 0.25 µg/mL are tested.

-

Include a growth control well (MHB with bacteria, no antibiotic) and a sterility control well (MHB only).

-

-

Inoculation:

-

Add the prepared bacterial inoculum to each well containing the streptomycin dilutions and the growth control well.

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 18-24 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of streptomycin at which there is no visible growth (i.e., the well remains clear). This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.[12]

-

4.2. Ribosome Profiling of Streptomycin-Treated Bacteria

Ribosome profiling is a powerful technique to obtain a genome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments.

Materials:

-

Bacterial culture

-

This compound

-

Liquid nitrogen

-

Lysis buffer (containing high magnesium concentration to arrest translation)

-

Sucrose (B13894) cushions

-

Nuclease (e.g., micrococcal nuclease)

-

RNA purification kits

-

Library preparation kits for next-generation sequencing

Procedure:

-

Cell Culture and Treatment:

-

Grow a bacterial culture to mid-log phase.

-

Treat one aliquot of the culture with a sub-lethal concentration of streptomycin for a defined period. Leave another aliquot untreated as a control.

-

-

Harvesting and Lysis:

-

Isolation of Monosomes:

-

Thaw the lysate and clarify it by centrifugation.

-

Layer the lysate onto a sucrose cushion and pellet the ribosomes by ultracentrifugation.[13]

-

-

Nuclease Digestion:

-

Treat the ribosome-containing pellet with a nuclease to digest any mRNA that is not protected by the ribosome.

-

-

Isolation of Ribosome-Protected Fragments (RPFs):

-

Isolate the monosomes containing the RPFs by sucrose gradient centrifugation or size-exclusion chromatography.

-

Extract the RPFs (typically 25-35 nucleotides in length) from the purified monosomes.

-

-

Library Preparation and Sequencing:

-

Prepare a cDNA library from the isolated RPFs. This involves ligation of adapters, reverse transcription, and PCR amplification.

-

Sequence the library using a next-generation sequencing platform.

-

-

Data Analysis:

-

Align the sequencing reads to the bacterial genome to determine the density of ribosomes on each mRNA.

-

Compare the ribosome profiles of the streptomycin-treated and untreated samples to identify changes in translation initiation, elongation, and pausing.

-

4.3. X-ray Crystallography of the Ribosome-Streptomycin Complex

This technique provides a high-resolution three-dimensional structure of the streptomycin molecule bound to the bacterial ribosome.

Materials:

-

Highly purified and active 70S ribosomes from a suitable bacterial source (e.g., Thermus thermophilus)

-

This compound

-

Crystallization buffers and screens

-

Cryo-protectants

-

X-ray diffraction equipment (synchrotron source)

Procedure:

-

Ribosome Preparation and Complex Formation:

-

Isolate and purify 70S ribosomes to a very high degree of homogeneity.[15]

-

Form the ribosome-streptomycin complex by incubating the purified ribosomes with an excess of streptomycin.

-

-

Crystallization:

-

Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using techniques like vapor diffusion (sitting or hanging drop).[15]

-

Optimize the conditions that yield well-diffracting crystals.

-

-

Data Collection:

-

Cryo-cool the crystals in a suitable cryo-protectant to prevent damage from X-ray radiation.

-

Collect X-ray diffraction data at a synchrotron source.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain electron density maps.

-

Solve the structure using molecular replacement, using a known ribosome structure as a model.

-

Build the model of streptomycin into the electron density map and refine the overall structure to high resolution.

-

-

Analysis:

-

Analyze the final structure to identify the specific interactions between streptomycin and the ribosomal RNA and proteins.

-

Visualizing the Mode of Action

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Logical flow of streptomycin's action from cell entry to bactericidal effect.

References

- 1. biologydiscussion.com [biologydiscussion.com]

- 2. m.youtube.com [m.youtube.com]

- 3. What is the mechanism of Streptomycin Sulfate? [synapse.patsnap.com]

- 4. A structural basis for streptomycin-induced misreading of the genetic code - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Structure Reveals How the Antibiotic Streptomycin Works | BNL Newsroom [bnl.gov]

- 6. Breakdown by Streptomycin of Initiation Complexes Formed on Ribosomes of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandwalk: How Does Streptomycin Work? [sandwalk.blogspot.com]

- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 9. Antimicrobial susceptibility and minimal inhibitory concentration of Pseudomonas aeruginosa isolated from septic ocular surface disease in different animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial susceptibility and minimal inhibitory concentration of Pseudomonas aeruginosa isolated from septic ocular surface disease in different animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibiofilm Synergistic Activity of Streptomycin in Combination with Thymol-Loaded Poly (Lactic-co-glycolic Acid) Nanoparticles against Klebsiella pneumoniae Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Protocol for Ribosome Profiling in Bacteria [bio-protocol.org]

- 14. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Decoding Resistance: An In-depth Guide to the Initial Mechanisms of Streptomycin Resistance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational studies that have elucidated the primary mechanisms of bacterial resistance to streptomycin (B1217042). Since its discovery in 1943 by Schatz, Bugie, and Waksman, streptomycin has been a critical tool in treating bacterial infections, most notably tuberculosis.[1][2][3] However, the emergence of resistance has been a persistent challenge.[4] This document details the core molecular strategies employed by bacteria to evade the antimicrobial action of streptomycin, focusing on target modification, enzymatic inactivation, and efflux systems.

Target Modification: Alterations in the Ribosomal Machinery

The primary target of streptomycin is the bacterial ribosome, specifically the 30S subunit, where it binds to the 16S rRNA and the S12 ribosomal protein (encoded by the rpsL gene).[1][5][6][7] This binding disrupts protein synthesis by causing codon misreading.[1][7] The earliest and most well-documented mechanism of high-level streptomycin resistance involves mutations in the genes encoding these components.

Mutations in the rpsL Gene

Mutations in the rpsL gene, which codes for the S12 ribosomal protein, are a major cause of high-level streptomycin resistance.[8][9][10][11][12][13] These mutations often occur in specific codons, with codons 43 and 88 being frequently implicated. For instance, a common mutation results in a substitution of lysine (B10760008) (K) to arginine (R) at position 43 (K43R).[9][12][13] Such alterations in the S12 protein are thought to change the structure of the streptomycin binding site, thereby reducing the drug's affinity for the ribosome.[7][14]

Mutations in the 16S rRNA Gene (rrs)

Mutations within the rrs gene, which encodes the 16S rRNA, can also confer streptomycin resistance, typically at low to intermediate levels.[8][15] These mutations often cluster in the 530 loop of the 16S rRNA, a region critical for the decoding of mRNA.[8][15] The crystal structure of the 30S subunit has confirmed that these regions are directly involved in streptomycin binding.[8]

| Gene | Mutation (Codon/Nucleotide Change) | Organism | Resulting Phenotype | Minimum Inhibitory Concentration (MIC) |

| rpsL | K43R | Mycobacterium tuberculosis | High-level resistance | >200 µg/ml |

| rpsL | K88E/R | Mycobacterium smegmatis | High-level resistance | >200 µg/ml |

| rpsL | K42R/T/N/M | Mycobacterium smegmatis | High-level resistance | >200 µg/ml |

| rrs | 524G→C | Mycobacterium smegmatis | High-level resistance | >200 µg/ml |

| rrs | 526C→T | Mycobacterium smegmatis | Intermediate-level resistance | 100 µg/ml |

| rrs | 522C→T | Mycobacterium smegmatis | Intermediate-level resistance | 100 µg/ml |

| rrs | 523A→C | Mycobacterium smegmatis | Intermediate-level resistance | 100 µg/ml |

Table 1: Summary of key mutations conferring streptomycin resistance and their associated MIC levels as reported in initial studies.[8]

Enzymatic Inactivation: Modifying the Drug

Another primary mechanism of streptomycin resistance is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs). These enzymes alter the structure of streptomycin, rendering it unable to bind to its ribosomal target.

Aminoglycoside Phosphotransferases (APHs)

Aminoglycoside phosphotransferases (APHs) are a key class of AMEs that inactivate streptomycin by catalyzing the transfer of a phosphate (B84403) group from ATP to a hydroxyl group on the streptomycin molecule.[16][17][18] One of the well-studied enzymes is APH(6)-Id, which phosphorylates the 6-hydroxyl group of the streptidine (B14820) ring of streptomycin.[16] The genes encoding these enzymes, such as strA and strB, are often located on mobile genetic elements like plasmids and transposons, facilitating their spread among bacterial populations.[12][13]

| Enzyme | Gene | Mechanism of Action | Organism |

| Aminoglycoside phosphotransferase APH(6)-Ia | aph(6)-Ia | Phosphorylation at the 6-hydroxyl group of the streptidine ring | Streptomyces griseus |

| Aminoglycoside phosphotransferase APH(6)-Id | strA | Phosphorylation at the 6-hydroxyl group of the streptidine ring | Various pathogenic bacteria |

Table 2: Key streptomycin-inactivating enzymes and their mechanisms.[16]

Efflux Pumps: Actively Removing the Antibiotic

Efflux pumps are membrane-associated protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell.[19][20][21] This mechanism reduces the intracellular concentration of the antibiotic to sub-inhibitory levels. Several families of efflux pumps have been identified, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), and the resistance-nodulation-division (RND) family.[19][20] While initially discovered in the context of resistance to other antibiotics, their role in streptomycin resistance has also been documented.[22][23] The discovery of efflux pump inhibitors (EPIs) has opened a potential avenue to counteract this resistance mechanism.[19]

Experimental Protocols

Isolation of Streptomycin-Resistant Mutants (Gradient Plate Technique)

This technique is used to isolate spontaneous mutants resistant to an antibiotic.[24][25][26]

-

Prepare the Bottom Agar (B569324) Layer: Melt nutrient agar and pour it into a sterile petri dish. Allow it to solidify at an angle by propping one side of the dish on a small object (e.g., a pencil).[25][26]

-

Prepare the Top Agar Layer: Melt a second tube of nutrient agar and add a sterile solution of streptomycin to a final desired concentration (e.g., 100 µg/ml).[26]

-

Create the Gradient: Place the petri dish flat and pour the streptomycin-containing agar over the slanted bottom layer. This creates a concentration gradient of streptomycin from low to high across the plate.[24][25]

-

Inoculation: Spread a dense culture of the susceptible bacterial strain evenly over the entire surface of the agar.

-

Incubation: Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C for E. coli) for 24-72 hours.[24][26]

-

Selection: Colonies that grow in the high-concentration area of the plate are considered streptomycin-resistant mutants.[24] These can then be subcultured for further analysis.

Determination of Minimum Inhibitory Concentration (MIC) (Broth Microdilution Method)

The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[27][28][29][30]

-

Prepare Antibiotic Dilutions: Perform a serial two-fold dilution of streptomycin in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[27][29][30]

-

Prepare Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells).[30]

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control well (bacteria with no antibiotic) and a negative control well (medium with no bacteria).

-

Incubation: Incubate the plate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours).[27][29]

-

Determine MIC: The MIC is the lowest concentration of streptomycin in which no visible bacterial growth is observed.[27]

Visualizations

Caption: Overview of streptomycin's mechanism of action and the primary resistance pathways.

Caption: Workflow for the identification of streptomycin resistance mechanisms.

References

- 1. Streptomycin - Wikipedia [en.wikipedia.org]

- 2. Waksman Discovers the Antibiotic Streptomycin | Research Starters | EBSCO Research [ebsco.com]

- 3. Streptomycin | Antibiotic, Bacterial Resistance & Tuberculosis | Britannica [britannica.com]

- 4. Evolution of Resistance to Continuously Increasing Streptomycin Concentrations in Populations of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deficiency in ribosome biogenesis causes streptomycin resistance and impairs motility in Salmonella - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Molecular Structure Reveals How the Antibiotic Streptomycin Works | BNL Newsroom [bnl.gov]

- 8. Mechanisms of Streptomycin Resistance: Selection of Mutations in the 16S rRNA Gene Conferring Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of rpsL and rrs mutations in streptomycin-resistant Mycobacterium tuberculosis isolates from diverse geographic localities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. The contribution of common rpsL mutations in Escherichia coli to sensitivity to ribosome targeting antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A novel mechanism of streptomycin resistance in Yersinia pestis: Mutation in the rpsL gene | PLOS Neglected Tropical Diseases [journals.plos.org]

- 13. A novel mechanism of streptomycin resistance in Yersinia pestis: Mutation in the rpsL gene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 15. Molecular Mechanisms of Intrinsic Streptomycin Resistance in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Purification and Characterization of Aminoglycoside Phosphotransferase APH(6)-Id, a Streptomycin Inactivating Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | APH(3’)-Ie, an aminoglycoside-modifying enzyme discovered in a rabbit-derived Citrobacter gillenii isolate [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 20. microbiologyresearch.org [microbiologyresearch.org]

- 21. journals.asm.org [journals.asm.org]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | Mutations in Efflux Pump Rv1258c (Tap) Cause Resistance to Pyrazinamide, Isoniazid, and Streptomycin in M. tuberculosis [frontiersin.org]

- 24. Virtual Labs [mvii-au.vlabs.ac.in]

- 25. docsity.com [docsity.com]

- 26. Isolation and Identification of Auxotrophic and Drug Resistant Mutants (Procedure) : Microbiology Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 27. mlsu.ac.in [mlsu.ac.in]

- 28. Probiotic Potential of Pediococcus acidilactici SWP-CGPA01: Alleviating Antibiotic-Induced Diarrhea and Restoring Hippocampal BDNF | MDPI [mdpi.com]

- 29. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 30. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of Streptomycin Sulphate in Agricultural Applications

An In-depth Technical Guide

This technical guide provides a comprehensive preliminary investigation into the use of streptomycin (B1217042) sulphate in agriculture. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, efficacy, resistance mechanisms, and the experimental protocols used for its evaluation.

Introduction

Overview of Streptomycin Sulphate

Streptomycin is an aminoglycoside antibiotic first isolated in 1943 from the soil actinobacterium Streptomyces griseus.[1][2] It was the first antibiotic found to be effective against tuberculosis in humans.[2] In its sulphate salt form, streptomycin is a stable, water-soluble compound used in both medicine and agriculture to combat bacterial infections.[3] Structurally, it is composed of streptidine, streptose, and N-methyl-L-glucosamine.[3]

Significance in Agriculture

Since the 1950s, streptomycin has been a critical tool for managing bacterial diseases in high-value crops.[4] Its primary application is the control of fire blight, a destructive disease of apple and pear trees caused by the bacterium Erwinia amylovora.[5][6] It is also used to manage a variety of other bacterial diseases on fruits, vegetables, and ornamental plants.[3] However, its use is under scrutiny due to the increasing prevalence of antibiotic-resistant bacterial strains.[4][5]

Mechanism of Action

Inhibition of Bacterial Protein Synthesis

Streptomycin exerts its bactericidal effect by disrupting protein synthesis in susceptible bacteria. It irreversibly binds to the 16S rRNA component of the small 30S ribosomal subunit.[7] This binding event interferes with the translation process in two main ways:

-

Inhibition of Initiation: It hinders the proper binding of formyl-methionyl-tRNA to the 30S subunit, preventing the formation of the initiation complex required to start protein synthesis.

-

Codon Misreading: It distorts the ribosomal structure, leading to the misreading of the mRNA codon by the tRNA anticodon. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins and ultimately, cell death.

Visualizing the Mechanism of Action

The following diagram illustrates the inhibitory effect of streptomycin on bacterial protein synthesis.

Key Agricultural Applications and Efficacy

Streptomycin is primarily used as a preventative spray during bloom periods when environmental conditions are favorable for bacterial infection.[6][8]

Control of Fire Blight (Erwinia amylovora)

The most significant use of streptomycin in agriculture is for the control of fire blight on apple and pear trees.[5] Applications are timed using disease forecasting models (e.g., NEWA, MaryBlyt) to coincide with high-risk infection periods during flowering.[6][9] Effective control requires direct contact of the antibiotic with the bacteria on the flower stigmas before infection occurs.[5]

Management of Other Phytopathogenic Bacteria

Streptomycin is also registered for use against a range of other plant bacterial diseases, although its use has diminished in some areas due to resistance. These include:

-

Bacterial Spot (Xanthomonas arboricola pv. pruni) on stone fruit.

-

Tomato Speck (Pseudomonas syringae pv. tomato) on tomatoes.

-

Crown Gall (Agrobacterium tumefaciens) on various ornamentals.

Quantitative Efficacy Data

The efficacy of streptomycin can be measured by determining the zone of inhibition in agar (B569324) diffusion assays or by calculating the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The table below summarizes efficacy data from various studies.

| Pathogen | Assay Type | Concentration / Dose | Result | Reference |

| Erwinia amylovora | Disk Diffusion | 10 µg/mL | Minimal inhibition (zone ≤ 14 mm) for some isolates | [10] |

| Erwinia amylovora | Disk Diffusion | 10 µ g/disk | Low resistance (18.1% of isolates) observed | |

| Erwinia amylovora | MIC Determination | 5 µM | MIC value for susceptible strains | [11] |

| Erwinia amylovora | MBC Determination | 5-8 µM | MBC value for susceptible strains | [11] |

| Erwinia amylovora | In planta (apple shoots) | N/A (Standard application) | 75% reduction in fire blight incidence | [10] |

Application Rates and Residue Levels

Recommended Application Rates

Application rates for streptomycin vary depending on the crop, target pathogen, and local regulations. For fire blight control, rates are often provided per acre.

| Crop | Product Formulation | Application Rate per Acre | Notes | Reference |

| Apple & Pear | Fire Wall 17 WP / Agrimycin 17 WP | 1.5 to 3 lbs (24 - 48 oz) | Recommended to be mixed with a penetrating adjuvant like LI 700 or Regulaid. | [9] |

| Apple & Pear | Fire Wall 50 WP | 8 - 16 oz | Higher concentration formulation. | [9] |

Streptomycin Residue Analysis Data

Monitoring for antibiotic residues in harvested crops is crucial for food safety. The following table presents findings from studies that analyzed streptomycin residues in fruit.

| Crop | Application Method | Dose | Time Post-Application | Residue Level (µg/g or mg/kg) | Reference |

| Citrus (Leaf) | Foliar Spray | Standard | 2 days | 0.23 - 0.32 | [7] |

| Citrus (Leaf) | Trunk Injection | 2.0 g/tree | 7 days | 1.69 | [7] |

| Citrus (Fruit) | Trunk Injection | 2.0 g/tree | 12 months | 0.28 | [7] |

| Kiwifruit | N/A | N/A | N/A | LOQ = 0.01 mg/kg | [12] |

| Apple | N/A | N/A | N/A | LOQ = 2 µg/kg (0.002 mg/kg) | [13] |

LOQ: Limit of Quantification

Mechanisms of Bacterial Resistance

The emergence of streptomycin-resistant bacteria poses a significant threat to its continued efficacy.[4] Resistance has been documented in numerous regions where it has been used extensively.[5] Two primary mechanisms of resistance have been identified.

Target Site Modification (rpsL Gene)

The most common mechanism of high-level resistance involves a point mutation in the chromosomal rpsL gene.[4] This gene encodes the S12 ribosomal protein, a key component of the streptomycin binding site on the 30S subunit. A single amino acid substitution resulting from this mutation alters the structure of the S12 protein, reducing its affinity for streptomycin. The antibiotic can no longer bind effectively, and protein synthesis proceeds normally.

Enzymatic Inactivation (strA/strB Genes)

A second mechanism involves the acquisition of resistance genes, often carried on mobile genetic elements like transposons (e.g., Tn5393) and plasmids.[14] The most common are the strA and strB genes. These genes encode aminoglycoside phosphotransferase enzymes that inactivate streptomycin by covalently adding a phosphate (B84403) group to the antibiotic molecule.[4] This modification prevents streptomycin from binding to the ribosome.

Visualizing Resistance Mechanisms

This diagram contrasts the two main pathways of streptomycin resistance in bacteria.

Plant Defense Signaling Pathways

Understanding the plant's native immune system is critical for developing integrated disease management strategies. Plants possess a two-tiered innate immune system to defend against bacterial pathogens.[15][16]

PAMP-Triggered Immunity (PTI)

The first line of defense involves the recognition of conserved Pathogen-Associated Molecular Patterns (PAMPs), such as flagellin (B1172586) from bacterial flagella.[15] These PAMPs are recognized by cell surface-localized Pattern Recognition Receptors (PRRs).[17] This recognition event triggers a signaling cascade that leads to downstream defense responses, including the production of reactive oxygen species (ROS), callose deposition to reinforce the cell wall, and activation of defense-related genes.[15][18]

Effector-Triggered Immunity (ETI)

Successful pathogens have evolved effector proteins that are injected into the plant cell, often via a Type III Secretion System (T3SS), to suppress PTI.[15][16] The second tier of plant immunity, ETI, involves the detection of these specific pathogen effectors by intracellular resistance (R) proteins.[15] R-protein activation triggers a much stronger and more rapid defense response, often culminating in a localized programmed cell death known as the Hypersensitive Response (HR).[15] The HR effectively limits the spread of the pathogen from the initial infection site.

Visualizing Plant Immune Response

The diagram below outlines the two primary branches of the plant's immune response to bacterial invasion.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the evaluation of this compound.

Protocol 1: In Vitro Efficacy Testing (Kirby-Bauer Disk Diffusion)

This method assesses the susceptibility of a bacterial strain to streptomycin.

-

Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., E. amylovora) in a sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Plate Inoculation: Using a sterile cotton swab, uniformly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

-

Disk Application: Aseptically place a commercial paper disk impregnated with a standard amount of streptomycin (e.g., 10 µg) onto the surface of the agar.

-

Incubation: Invert the plates and incubate at 27-28°C for 24-48 hours.

-

Data Collection: Measure the diameter (in mm) of the zone of complete growth inhibition around the disk. Compare the result to standardized charts to determine if the strain is susceptible, intermediate, or resistant.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of streptomycin that prevents visible bacterial growth.[11]

-

Preparation: Prepare a series of two-fold dilutions of this compound in a suitable liquid growth medium (e.g., King's B broth) in a 96-well microtiter plate. Concentrations may range from 100 µM down to 1.6 µM.

-

Inoculation: Add a standardized bacterial inoculum (adjusted to a final concentration of ~5 x 10⁵ CFU/mL) to each well. Include a positive control (bacteria, no streptomycin) and a negative control (media only).

-

Incubation: Incubate the plate at 25-28°C for 24 hours with constant shaking.

-

Reading the MIC: After incubation, determine the MIC by visual inspection. The MIC is the lowest streptomycin concentration in which there is no visible turbidity (growth). Absorbance can also be read using a plate reader at 600 nm.

Protocol 3: Streptomycin Residue Analysis in Fruit via LC-MS/MS

This protocol describes a method for the extraction and quantification of streptomycin residues from fruit samples, adapted from published methods.[7][12][13]

-

Sample Homogenization: Weigh 5 g of a representative, homogenized fruit sample (e.g., apple, citrus) into a 50 mL centrifuge tube.

-

Extraction:

-

Add 20 mL of an acidic extraction buffer (e.g., phosphate buffer at pH 4.0 containing EDTA and trichloroacetic acid, or 1% formic acid in methanol).[7][12]

-

Add an internal standard (e.g., dihydrostreptomycin) to correct for matrix effects and procedural losses.

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

-

Clean-up (Solid Phase Extraction - SPE):

-

Collect the supernatant and adjust the pH to ~7.5 with NaOH.

-

Condition an SPE cartridge (e.g., polymeric or weak cation exchange) according to the manufacturer's instructions.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with a suitable solvent (e.g., water/methanol) to remove interferences.

-

Elute the streptomycin with an acidified solvent (e.g., formic acid in methanol).

-

-

Analysis (LC-MS/MS):

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

-

Inject the sample into an LC-MS/MS system.

-

Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for separation. Mobile phase typically consists of an aqueous component with an acid (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).[12][13]

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for streptomycin and the internal standard.

-

-

Quantification: Calculate the concentration of streptomycin in the original sample by comparing its peak area ratio to the internal standard against a matrix-matched calibration curve.

Visualizing the Residue Analysis Workflow

The following diagram provides a high-level overview of the experimental workflow for streptomycin residue analysis.

Conclusion and Future Outlook

This compound remains a valuable, albeit threatened, tool for the management of specific bacterial diseases in agriculture, most notably fire blight. Its mechanism of action is well-understood, but its utility is compromised by the widespread development of bacterial resistance. The data and protocols presented in this guide highlight the methodologies required to assess its efficacy, monitor for residues, and understand the underlying resistance mechanisms.

Future research should focus on strategies to mitigate resistance, such as alternating chemistries, integrating biological control agents, and developing novel application methods like trunk injection that may improve efficacy and reduce environmental exposure.[7] Furthermore, a deeper understanding of plant-pathogen interactions and the plant's own defense pathways will be crucial for developing sustainable, long-term solutions for bacterial disease control in agriculture.

References

- 1. Frontiers | Persistence and viable but non-culturable state induced by streptomycin in Erwinia amylovora [frontiersin.org]

- 2. Streptomycin | C21H39N7O12 | CID 19649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [sitem.herts.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. nyshs.org [nyshs.org]

- 6. umass.edu [umass.edu]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. foodstandards.gov.au [foodstandards.gov.au]

- 9. Streptomycin Application Needed Today to Protect Against Fire Blight Infections 14-16 April in Whole Virginia, Add Fungicides to Your Tank – Aćimović Lab [treefruitpathology.spes.vt.edu]

- 10. mdpi.com [mdpi.com]

- 11. In Vitro Evaluation of Five Antimicrobial Peptides against the Plant Pathogen Erwinia amylovora - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Plant Agricultural Streptomycin Formulations Do Not Carry Antibiotic Resistance Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. heraldopenaccess.us [heraldopenaccess.us]

- 16. Frontiers | Modulation of Plant Defense System in Response to Microbial Interactions [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. How do plants defend themselves against pathogens-Biochemical mechanisms and genetic interventions - PMC [pmc.ncbi.nlm.nih.gov]

Streptomycin as a Tool in Basic Research: An In-Depth Technical Guide to its Application as a Protein Synthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptomycin (B1217042), an aminoglycoside antibiotic discovered in 1943, has been a cornerstone in the fight against bacterial infections. Beyond its clinical significance, streptomycin's specific mechanism of action—the inhibition of protein synthesis—has made it an invaluable tool in basic scientific research. By binding to the 30S ribosomal subunit of bacteria, streptomycin induces mistranslation and inhibits the initiation of protein synthesis, providing researchers with a powerful method to probe the intricacies of ribosome function, gene expression, and cellular stress responses. This technical guide explores the core applications of streptomycin as a protein synthesis inhibitor in a research context, providing detailed experimental protocols, quantitative data, and visual workflows to aid in the design and execution of robust scientific investigations.

Mechanism of Action: A Molecular Glitch in the Ribosomal Machinery

Streptomycin exerts its effects by binding to the small 30S ribosomal subunit in bacteria. This binding event, which occurs at a specific site on the 16S rRNA, induces a conformational change in the ribosome. This structural alteration has two primary consequences for protein synthesis:

-

Induction of mRNA Misreading: Streptomycin's presence distorts the decoding center of the ribosome, leading to inaccurate pairing between the mRNA codon and the tRNA anticodon. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.

-

Inhibition of Translation Initiation: Streptomycin can also interfere with the formation of the translation initiation complex, preventing the ribosome from starting protein synthesis on new mRNA molecules.

This dual-pronged attack on protein synthesis ultimately leads to a cascade of downstream cellular effects, making streptomycin a versatile tool for studying various biological processes.

Quantitative Data on Streptomycin's Effects

The following tables summarize key quantitative data related to the interaction of streptomycin with bacterial ribosomes and its impact on cellular processes.

Table 1: Streptomycin Binding Affinity

| Parameter | Value | Organism/System | Reference(s) |

| Dissociation Constant (Kd) | 0.75 ± 0.14 μM | Mycobacterium bovis Dehydroquinate Synthase | [1] |

| Binding Stoichiometry | 1:1 (Streptomycin:DHQS) | Mycobacterium bovis Dehydroquinate Synthase | [1] |

Table 2: Streptomycin-Induced Translational Misreading Frequencies in E. coli

| Codon | Misreading Frequency (x 10⁻³) (without Streptomycin) | Misreading Frequency (x 10⁻³) (with Streptomycin) | Fold Increase | Reference(s) |

| UAA | Not Reported | Increased | Not Reported | [2] |

| UAG | Not Reported | Increased | Not Reported | [2] |

| AGA | ~1.2 | ~5.5 | ~4.6 | [2] |

| AGG | ~1.0 | ~4.6 | ~4.6 | [2] |

| AAU | Not Reported | Increased | Not Reported | [2][3] |

| AAC | Not Reported | Increased | Not Reported | [2][3] |

| AUA | Not Reported | Increased | Not Reported | [2] |

Note: Data on misreading frequencies for a comprehensive set of codons is limited. The table reflects the codons for which significant streptomycin-induced misreading has been reported.

Table 3: Concentration-Dependent Effects of Streptomycin on E. coli Growth

| Streptomycin Concentration (µg/mL) | Relative Cell Concentration (%) at 150 min | Reference(s) |

| 0 | 100 | |

| 10 | ~80 | |

| 20 | ~60 | |

| 40 | ~40 | |

| 80 | ~20 | |

| 160 | ~10 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a fundamental assay to determine the susceptibility of a bacterial strain to streptomycin.

Method: Broth Microdilution

-

Prepare Streptomycin Stock Solution: Dissolve streptomycin sulfate (B86663) in sterile distilled water to a concentration of 10 mg/mL. Filter-sterilize the solution using a 0.22 µm filter.

-

Prepare Bacterial Inoculum:

-

From a fresh agar (B569324) plate, pick a single, well-isolated colony of the test bacterium.

-

Inoculate a tube of appropriate broth medium (e.g., Mueller-Hinton Broth) and incubate at the optimal temperature with shaking until the culture reaches the mid-logarithmic phase of growth (e.g., an optical density at 600 nm (OD₆₀₀) of 0.4-0.6).

-

Dilute the culture in fresh broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

-

Prepare Serial Dilutions of Streptomycin:

-

In a sterile 96-well microtiter plate, add 100 µL of sterile broth to all wells.

-

Add 100 µL of the streptomycin stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well. This will create a gradient of streptomycin concentrations.

-

-

Inoculate the Plate: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.

-

Controls:

-

Growth Control: A well containing only broth and the bacterial inoculum (no streptomycin).

-

Sterility Control: A well containing only sterile broth.

-

-

Incubation: Incubate the plate at the optimal temperature for the bacterium for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of streptomycin in which no visible growth (turbidity) is observed.

Generation and Selection of Streptomycin-Dependent Auxotrophic Mutants

Streptomycin-dependent mutants require the presence of streptomycin for growth. This dependency can be exploited to select for auxotrophic mutants, which have lost the ability to synthesize an essential nutrient.

Method: Gradient Plate Technique and Replica Plating

-

Prepare Streptomycin Gradient Plates:

-

Pour a bottom layer of nutrient agar into a petri dish and allow it to solidify with the plate tilted at an angle.

-

Once solidified, place the plate flat and pour a second layer of nutrient agar containing a high concentration of streptomycin (e.g., 100 µg/mL) over the slanted layer. This creates a concentration gradient of streptomycin across the plate.

-

-

Mutagenesis (Optional but Recommended): To increase the frequency of mutations, treat a mid-log phase bacterial culture with a mutagen (e.g., UV irradiation or a chemical mutagen like ethyl methanesulfonate) according to standard protocols.

-

Selection of Streptomycin-Resistant Mutants:

-

Spread the mutagenized (or non-mutagenized) bacterial culture onto the streptomycin gradient plates.

-

Incubate at the optimal temperature until colonies appear. Colonies that grow in the high-concentration region of the gradient are streptomycin-resistant.

-

-

Screening for Auxotrophs using Replica Plating:

-

Gently press a sterile velvet cloth onto the surface of the master plate containing the streptomycin-resistant colonies.

-

Press the velvet onto a fresh plate of complete medium (containing all essential nutrients) and then onto a plate of minimal medium (lacking a specific nutrient, e.g., a specific amino acid). Ensure both plates contain streptomycin.

-

Incubate both plates.

-

Colonies that grow on the complete medium but fail to grow on the minimal medium are auxotrophic mutants.

-

-

Confirmation and Characterization:

-

Pick the putative auxotrophic colonies from the complete medium plate and re-streak them onto both complete and minimal media (both with streptomycin) to confirm their nutritional requirements.

-

Further biochemical and genetic tests can be performed to identify the specific metabolic pathway that has been disrupted.

-

Applications in Basic Research

Studying Ribosome Function and Translational Fidelity

Streptomycin's ability to induce misreading makes it an excellent tool for investigating the mechanisms of translational fidelity. By comparing protein synthesis in the presence and absence of streptomycin, researchers can:

-

Identify codons prone to misreading: As shown in Table 2, certain codons are more susceptible to streptomycin-induced errors.

-

Investigate the role of ribosomal proteins in accuracy: Mutations in ribosomal proteins that confer resistance to streptomycin often lead to hyperaccurate translation, highlighting the intricate balance between speed and fidelity in protein synthesis.

-

Probe the structure of the decoding center: The binding site of streptomycin provides a target for structural studies aimed at understanding the conformational changes that occur during codon recognition.

Investigating Cellular Stress Responses

The production of misfolded proteins due to streptomycin-induced misreading triggers a cellular stress response, primarily the heat shock response. This allows researchers to:

-

Study the induction of chaperone proteins: The accumulation of aberrant proteins leads to the upregulation of chaperones like DnaK and GroEL, which attempt to refold or degrade the damaged proteins.

-

Elucidate signaling pathways: The cellular response to misfolded proteins involves complex signaling cascades that can be dissected using streptomycin as an inducer.

Probing Programmed Cell Death (Apoptosis-Like Death) in Bacteria

Bactericidal antibiotics, including streptomycin, have been shown to induce a form of programmed cell death in bacteria that shares some hallmarks with eukaryotic apoptosis. This opens up avenues to:

-

Investigate the role of reactive oxygen species (ROS): Antibiotic-induced cell death is often associated with the production of ROS, which can damage cellular components.

-

Study DNA damage and repair pathways: The stress induced by streptomycin can lead to DNA damage, activating repair pathways such as the SOS response.

-

Identify bacterial "caspase-like" activities: Research has pointed to the involvement of proteins like RecA in mediating apoptosis-like events in bacteria.

Conclusion

Streptomycin's role as a protein synthesis inhibitor extends far beyond its clinical applications. For decades, it has served as a fundamental tool in molecular biology and microbiology, enabling researchers to unravel the complexities of the ribosome, explore the mechanisms of translational fidelity, and investigate the intricate cellular responses to stress. The experimental frameworks and quantitative data presented in this guide provide a solid foundation for leveraging the power of streptomycin in basic research, paving the way for new discoveries in the fundamental processes of life. As our understanding of cellular biology continues to evolve, the creative application of classic tools like streptomycin will undoubtedly remain a vital component of the scientific endeavor.

References

- 1. The frequency of translational misreading errors in E. coli is largely determined by tRNA competition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Streptomycin-induced, third-position misreading of the genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The synthesis of heat-shock proteins after a decrease in translational capacity in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Aminoglycoside Class of Antibiotics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aminoglycoside class of antibiotics, covering their core mechanism of action, structure-activity relationships, the molecular basis of bacterial resistance, and current clinical applications. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers and professionals in the field of drug development.

Introduction to Aminoglycosides

Aminoglycosides are a class of potent, broad-spectrum bactericidal antibiotics that have been a cornerstone in treating serious bacterial infections for decades.[1] Their chemical structure is characterized by an aminocyclitol ring linked to amino sugars via glycosidic bonds.[2][3] First discovered in 1943 with the isolation of streptomycin (B1217042) from Streptomyces griseus, this class has expanded to include both natural and semi-synthetic agents such as gentamicin, tobramycin, and amikacin (B45834).[1] While highly effective, particularly against aerobic Gram-negative bacilli, their use is associated with potential nephrotoxicity and ototoxicity, necessitating careful monitoring.[4][5]

Mechanism of Action

The bactericidal activity of aminoglycosides is primarily achieved through the inhibition of bacterial protein synthesis.[1][6] This process can be broken down into several key stages:

-

Cellular Uptake: Aminoglycosides, being polycationic molecules, initially interact with the negatively charged components of the bacterial outer membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[7] This interaction displaces divalent cations like Mg2+ and Ca2+, leading to disruption of the outer membrane and increased permeability.[7] Subsequent energy-dependent phases transport the drug across the cytoplasmic membrane into the cytoplasm.[7]

-

Ribosomal Binding: Once inside the cell, aminoglycosides bind with high affinity to the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit.[1][6] The primary binding site is the A-site, which is crucial for decoding the messenger RNA (mRNA).[1]

-

Inhibition of Protein Synthesis: The binding of aminoglycosides to the A-site interferes with protein synthesis in several ways:

-

Codon Misreading: It induces conformational changes in the A-site, leading to the misreading of the mRNA codon by the incoming aminoacyl-transfer RNA (tRNA). This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.[1][4]

-

Inhibition of Translocation: Aminoglycosides can also block the translocation of the peptidyl-tRNA from the A-site to the P-site, thereby halting protein elongation.[1]

-

Inhibition of Initiation: Some aminoglycosides can also interfere with the formation of the initiation complex, preventing the start of protein synthesis.[1]

-

The accumulation of aberrant proteins and the disruption of normal protein synthesis ultimately lead to bacterial cell death.[7]

Figure 1. Mechanism of action of aminoglycoside antibiotics.

Structure-Activity Relationships

The antibacterial activity and spectrum of aminoglycosides are significantly influenced by their chemical structure, particularly the number and location of amino and hydroxyl groups on the sugar rings. Modifications to these functional groups can affect their binding affinity to the ribosome and their susceptibility to bacterial resistance enzymes. For instance, the presence of specific amino groups is crucial for broad-spectrum activity, and these sites are often the primary targets for inactivating enzymes.[8] Semi-synthetic derivatives like amikacin were developed by modifying natural aminoglycosides to protect them from enzymatic inactivation, thereby expanding their utility against resistant strains.[8]

Mechanisms of Bacterial Resistance

Bacterial resistance to aminoglycosides is a significant clinical concern and can arise through several mechanisms.[2][9]

Enzymatic Modification

The most prevalent mechanism of aminoglycoside resistance is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs).[2][9] These enzymes are often encoded by genes located on mobile genetic elements like plasmids and transposons, facilitating their dissemination among bacteria.[2] AMEs are classified into three main families based on the type of chemical modification they catalyze:

-

Aminoglycoside Acetyltransferases (AACs): These enzymes transfer an acetyl group from acetyl-CoA to an amino group on the aminoglycoside.[2]

-

Aminoglycoside Phosphotransferases (APHs): These enzymes transfer a phosphate (B84403) group from ATP to a hydroxyl group on the antibiotic.[2]

-

Aminoglycoside Nucleotidyltransferases (ANTs) or Adenyltransferases (AADs): These enzymes transfer an adenylyl group from ATP to a hydroxyl group.[2]

These modifications prevent the aminoglycoside from binding effectively to its ribosomal target.[9]

Alteration of the Ribosomal Target

Resistance can also occur through modifications of the 30S ribosomal subunit, which reduce the binding affinity of aminoglycosides. This can happen via two primary mechanisms:

-